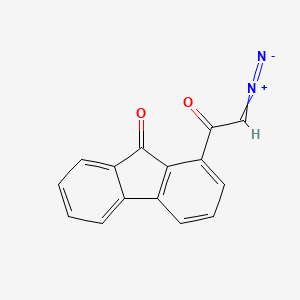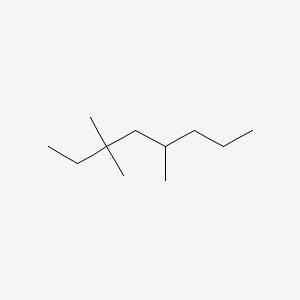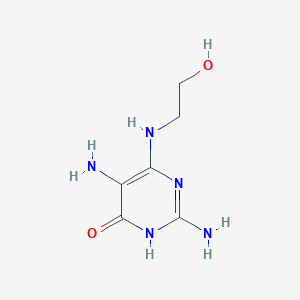
4-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine is a chemical compound known for its unique structure and properties. It belongs to the class of naphthalene derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine typically involves several steps. One common method includes the nitration of a naphthalene derivative followed by chlorination and amination. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale nitration and chlorination processes, utilizing advanced equipment to maintain safety and efficiency.
Chemical Reactions Analysis
4-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine or nitro groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
4-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
4-Chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine can be compared with other similar compounds, such as:
4-Chloro-6,7-dimethoxyquinoline: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine: Another related compound with a different core structure and functional groups, resulting in unique applications and reactivity.
Properties
CAS No. |
61735-72-6 |
|---|---|
Molecular Formula |
C12H10ClN3O4 |
Molecular Weight |
295.68 g/mol |
IUPAC Name |
4-chloro-6,7-dimethyl-5,8-dinitronaphthalen-1-amine |
InChI |
InChI=1S/C12H10ClN3O4/c1-5-6(2)12(16(19)20)10-8(14)4-3-7(13)9(10)11(5)15(17)18/h3-4H,14H2,1-2H3 |
InChI Key |
UVXFJBRGAPCFSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2C(=C1C)[N+](=O)[O-])Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


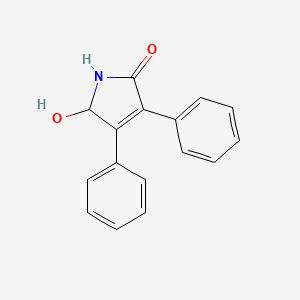
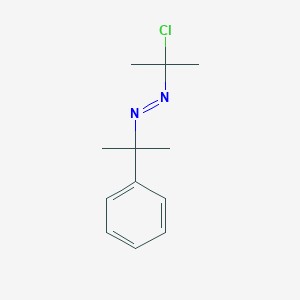
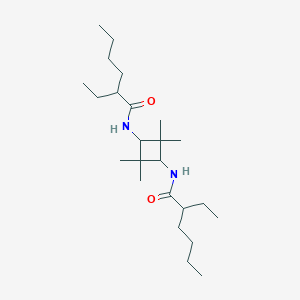
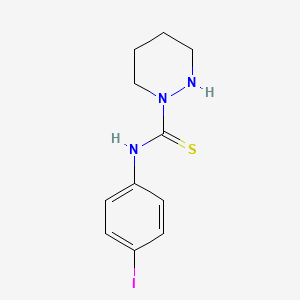
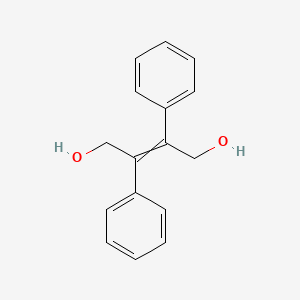


![6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14561537.png)

![4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14561547.png)
